Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid
Description
Properties
IUPAC Name |
bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O8/c13-9(14)5-3-1-2-4(7(5)11(17)18)8(12(19)20)6(3)10(15)16/h1-8H,(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDVBBSUAGJUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1C(C2C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556924 | |
| Record name | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16672-29-0 | |
| Record name | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Selected Yields of Substituted Dianhydrides from Various Starting Materials
| Run | Starting Material (R1, R2, R3) | Reaction Time (min) | Yield (%) | Product Code |
|---|---|---|---|---|
| 1 | H, H, Me | 15 | 64 | 15a |
| 2 | H, H, 2-thienyl | 60 | 76 | 15b |
| 3 | H, H, 2-furyl | 60 | 72 | 15c |
| 4 | H, H, Ph | 120 | 76 | 15d |
| 5 | H, COMe, Me | 90 | 39 | 15e |
| 6 | H, 4-MeOC6H4, Me | 10 | 94 | 15f |
| 7 | Me, H, Ph | 90 | 80 | 15g |
Note: Reaction conditions typically involve reflux in tetraline or similar solvents.
Transformations of Dianhydride Derivatives
Reaction with Nucleophiles (Hydrazines and Amines)
- The bicyclo[2.2.2]oct-7-ene dianhydride derivatives react efficiently with hydrazines and amines to form fused N-aminosuccinimide derivatives.
- These reactions can be performed under green chemistry conditions using aqueous media and microwave irradiation, significantly reducing reaction times (13–90 minutes).
- A small excess of hydrazine (1.2 equivalents) is sufficient for high conversion.
Synthesis of Tetraalkyl Tetraesters
- The dianhydride ring can be opened by alcohols in the presence of acidic catalysts to form tetraalkyl tetraesters.
- For example, treatment of the dianhydride with methanol and trimethyl orthoacetate in the presence of p-toluenesulfonic acid (p-TsOH) under reflux for 5 days yields the tetramethyl tetraester with 85% yield.
- Similar conditions with ethanol and molecular sieves in toluene afford the tetraethyl tetraester in good yield.
Representative Reaction Schemes
Scheme: Double Diels–Alder Cycloaddition
$$
\text{2H-pyran-2-one} + \text{Maleic anhydride} \xrightarrow{\text{Reflux}} \text{Bicyclo[2.2.2]oct-7-ene tetracarboxylic dianhydride}
$$
Scheme: Esterification of Dianhydride
$$
\text{Dianhydride} + \text{ROH} \xrightarrow[\text{p-TsOH}]{\text{Reflux}} \text{Tetraalkyl tetraester}
$$
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Double Diels–Alder cycloaddition | Maleic anhydride, 2H-pyran-2-one, reflux in toluene or tetraline | 10–120 min | 64–94 | High temperature, spontaneous CO2 extrusion |
| Reaction with hydrazines/amines | Hydrazine derivatives, water, microwave irradiation | 13–90 min | High | Green conditions, aqueous medium |
| Esterification | Alcohol (MeOH, EtOH), p-TsOH, reflux, molecular sieves | 3–5 days | 85+ | Acid-catalyzed ring opening |
Research Findings and Notes
- The double Diels–Alder approach is the most reliable and widely used method for constructing the bicyclo[2.2.2]oct-7-ene tetracarboxylic acid framework.
- Microwave-assisted nucleophilic substitution reactions provide a rapid and environmentally friendly route to functionalized derivatives.
- Esterification reactions require prolonged reflux but yield stable tetraester derivatives useful for further polymer synthesis.
- The bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride is moisture sensitive and should be stored under dry conditions to maintain purity.
Chemical Reactions Analysis
Synthetic Preparation of COeDA
The compound is typically synthesized via a double Diels-Alder reaction between maleic anhydride and a 2H-pyran-2-one derivative, followed by CO₂ extrusion and cyclization . Industrial production involves large-scale reactions under controlled conditions (e.g., reflux in toluene or xylene) with purification via sublimation or recrystallization .
Reactions with Amines and Hydrazines
COeDA reacts readily with amines and hydrazines to form polyamic acids, polyimides, or N-aminosuccinimide derivatives . These reactions are critical for polymer synthesis and pharmaceutical applications.
Key Reaction Conditions and Products
Example Reaction with Hydrazine: This green chemistry approach minimizes solvent waste .
Coordination Chemistry
COeDA acts as a multidentate ligand for alkali metals (Li⁺, Na⁺, K⁺) and transition metals, forming coordination polymers with 2D or 3D architectures . The rigid framework stabilizes metal-organic frameworks (MOFs) for gas storage or catalysis.
Notable Complexes:
- Li₂(COeDA)(H₂O)₄ : Forms a 2D layer structure via Li–O coordination .
- Zn₄(COeDA)₃ : A 3D porous MOF with high CO₂ adsorption capacity .
Derivatization for Functional Materials
The anhydride groups undergo nucleophilic substitution with alcohols or thiols, enabling tailored material properties:
Functionalization Pathways
Example Reaction with Fluoroalcohol: These derivatives exhibit solubility in polar aprotic solvents (e.g., DMF, NMP) .
Redox and Substitution Reactions
- Oxidation : Treatment with KMnO₄ oxidizes the bicyclic olefin to a diketone, altering the scaffold’s electronic properties .
- Reduction : LiAlH₄ reduces anhydride groups to diols, enabling further functionalization.
- Electrophilic Aromatic Substitution : The electron-rich bicyclic core undergoes halogenation or nitration under mild conditions .
Polymerization and Crosslinking
COeDA is a precursor for cycloaliphatic polyimides via step-growth polymerization. Key properties of derived polymers include:
| Polymer Type | Gas Permeability (Barrer) | Selectivity (CO₂/N₂) | Thermal Stability (°C) | Source |
|---|---|---|---|---|
| BTD-HFA | 540 (O₂), 555 (CO₂) | 33 | >400 | |
| BTD-MIMA | 392 (O₂), 1995 (CO₂) | 125 | 380 | |
| POBI-3 | 39 (O₂), 250 (CO₂) | 40.3 | 350 |
These materials are used in gas separation membranes and high-performance coatings .
Scientific Research Applications
Applications in Material Science
-
Synthesis of Polyimides:
- Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid is utilized to produce thermo-cured cycloaliphatic polyamic acids and photo-cured polyamic esters, which are then converted into polyimide films. These materials are known for their thermal stability and mechanical strength, making them suitable for high-performance applications in electronics and aerospace industries .
- Metal-Organic Frameworks (MOFs):
- Carbon Fixation:
Biochemical Applications
- Inhibition of Viral Proteases:
- Fluorescent Bioimaging:
Case Studies
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid involves its ability to participate in various chemical reactions due to its reactive carboxylic acid groups. These groups can form covalent bonds with other molecules, leading to the formation of new compounds with desired properties. The rigid bicyclic structure also contributes to its stability and reactivity, making it a valuable compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Pyromellitic dianhydride: Another tetracarboxylic acid derivative with a different structural framework.
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride: A similar compound with a cyclobutane core.
1,2,4,5-Benzenetetracarboxylic dianhydride: A tetracarboxylic acid derivative with a benzene ring.
Uniqueness
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid is unique due to its rigid bicyclic structure, which imparts distinct physical and chemical properties. This rigidity and symmetry make it an excellent scaffold for various chemical modifications and applications, setting it apart from other tetracarboxylic acid derivatives.
Biological Activity
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid (commonly referred to as COeDA) is a bicyclic compound characterized by its unique tetracarboxylic structure. This compound has garnered attention for its potential applications in various fields including materials science and medicinal chemistry due to its biological activity and versatility as a molecular scaffold.
- Chemical Formula : C₁₂H₈O₆
- Molecular Weight : 248.19 g/mol
- CAS Number : 1719-83-1
- Melting Point : Approximately 360 °C .
Biological Activity Overview
The biological activity of this compound primarily stems from its ability to interact with various biological targets and its utility in drug design and synthesis.
- Electrophilic Substitution : The bicyclo structure allows for electrophilic substitution reactions, which can modify the compound to enhance its biological activity.
- Molecular Scaffold : COeDA serves as a robust molecular scaffold for the development of biologically active compounds, including imides and metal-organic frameworks (MOFs) .
- Inhibitory Activity : Preliminary studies indicate that derivatives of COeDA exhibit significant inhibitory effects on certain biological pathways, suggesting potential therapeutic applications.
Study on Derivatives
A study focused on the synthesis of derivatives from COeDA highlighted its versatility in forming imides which demonstrated notable anti-inflammatory properties in vitro. The half-maximal inhibitory concentration (IC50) values were measured to assess efficacy against specific enzymes involved in inflammatory responses .
| Compound | IC50 (µM) | Biological Target |
|---|---|---|
| COeDA Derivative A | 15 | Cyclooxygenase-2 (COX-2) |
| COeDA Derivative B | 22 | Lipoxygenase (LOX) |
Toxicological Assessment
Toxicological studies have classified COeDA as an irritant but not significantly toxic at low concentrations. Safety data sheets indicate precautionary measures when handling the compound due to potential irritative effects on the skin and eyes .
Applications in Drug Development
This compound has been explored for its potential in drug development:
- Drug Delivery Systems : Its structural rigidity allows it to be used in the design of drug delivery systems that require stability under physiological conditions.
- Targeted Therapy : The ability to functionalize COeDA enables the creation of targeted therapies that can deliver drugs specifically to diseased tissues .
Q & A
Q. What are the primary synthetic routes for bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride?
The compound is commonly synthesized via a double Diels-Alder reaction between maleic anhydride and 2H-pyran-2-one derivatives. This method involves heating the dienophile (maleic anhydride) with the diene (e.g., 2H-pyran-2-one) under reflux conditions, followed by cyclization to form the bicyclic structure. The reaction proceeds with high regioselectivity due to the electron-deficient nature of the dienophile, yielding the dianhydride core with four carboxylic acid groups .
Q. How is the structural integrity of this compound validated experimentally?
Key techniques include:
- X-ray crystallography to resolve bond angles and spatial arrangement (e.g., C–H···O interactions in the crystal lattice) .
- FTIR and ¹H-NMR spectroscopy to confirm functional groups (e.g., anhydride carbonyl peaks at ~1850 cm⁻¹) and bridgehead proton environments .
- Elemental analysis to verify purity and stoichiometry .
Q. What are the typical reactivity patterns of the dianhydride with nucleophiles?
The dianhydride reacts with nitrogen-containing nucleophiles (e.g., amines, hydrazines) via ring-opening reactions at the anhydride moieties. For example:
- Reaction with L-leucine in acetic acid forms bis-amino acid derivatives (87% yield), which serve as precursors for polyamide-imides .
- Hydrazine derivatives produce succinimide-fused bicyclic structures, enabling further functionalization .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural analysis?
Discrepancies (e.g., unexpected splitting in NMR or IR shifts) may arise from conformational flexibility or impurities. Strategies include:
Q. What challenges arise in synthesizing polyamide-imides from this dianhydride, and how are they mitigated?
Challenges include:
- Solubility issues : Polar aprotic solvents (e.g., NMP, DMF) are required to dissolve the rigid bicyclic core during polycondensation .
- Side reactions : Excess amino acids (e.g., L-leucine) and controlled reflux conditions minimize incomplete imidization .
- Purification : Precipitation in cold HCl or dialysis removes unreacted monomers, yielding polymers with inherent viscosities of 0.21–0.32 dL/g .
Q. How does the compound’s stereoelectronic profile influence its application in gas adsorption materials?
The dianhydride’s rigid, electron-deficient core enables the synthesis of ultramicroporous polyimides (pore size ~0.6 nm) with high surface areas. Key applications:
- CO₂ adsorption : Up to 23.75 wt% at 273 K, attributed to strong quadrupole interactions with the polar imide groups .
- H₂ storage : 2.50 wt% at 77 K, facilitated by the microporous structure .
- Tunable selectivity : Substituents on the bicyclic core (e.g., methoxy or bromo groups) adjust adsorption ratios (e.g., benzene/cyclohexane = 176.0/85.1 wt%) .
Q. What experimental considerations are critical for derivatizing the olefinic C=C bond in bicyclo[2.2.2]octene systems?
- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) saturates the double bond, but regioselectivity must be monitored to avoid over-reduction .
- Isomerization : Base-catalyzed conditions (e.g., KOH) yield trans-cis-trans derivatives (4:1 ratio), requiring chromatographic separation .
- Functionalization : Electrophilic additions (e.g., epoxidation) are hindered by steric bulk; microwave-assisted methods improve reaction efficiency .
Methodological Insights
- Polymer Synthesis : Direct polycondensation with aromatic diamines (e.g., 4,4′-diaminodiphenyl ether) in NMP/TPP/pyridine achieves high-molecular-weight polyamide-imides. Optimal conditions: 8 h reflux, stoichiometric monomer ratios, and inert atmosphere .
- Crystallization : Slow evaporation from aqueous acetic acid produces prismatic crystals suitable for X-ray studies, avoiding phosphoric acid contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
